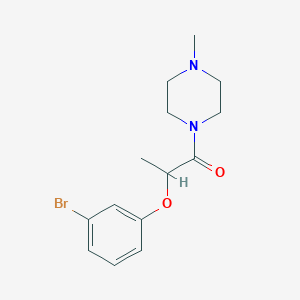
2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE
Overview
Description
2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom and a piperazine ring in its structure suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE typically involves the following steps:
Nucleophilic Substitution: The brominated phenoxy compound is then reacted with 1-(4-methylpiperazino)-1-propanone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nucleophilic substitution reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug design and development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential binding to neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: Similar structure with the bromine atom at a different position.
2-(3-CHLOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: Chlorine atom instead of bromine.
2-(3-FLUOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: Fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(3-BROMOPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-11(19-13-5-3-4-12(15)10-13)14(18)17-8-6-16(2)7-9-17/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIFXDQOEGZFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclohexyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4538065.png)
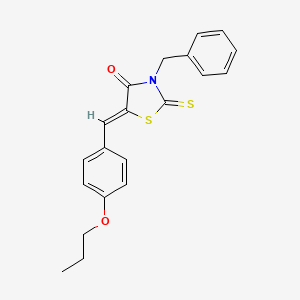
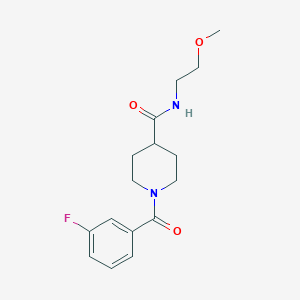
![N-[(3,4-Dimethylphenyl)(pyridin-3-YL)methyl]furan-2-carboxamide](/img/structure/B4538080.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4538087.png)
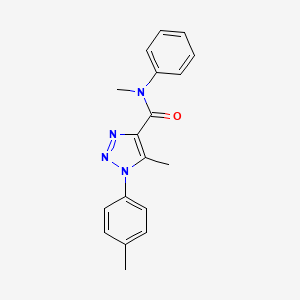
![N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B4538108.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4538110.png)
![4-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4538125.png)
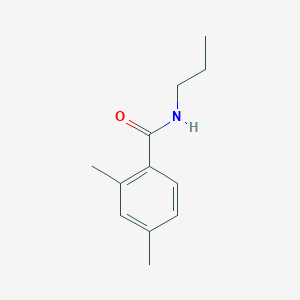
![N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4538142.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4538143.png)
![2-[1-(4-Acetylphenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindol-2-yl]acetic acid](/img/structure/B4538149.png)
![1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B4538155.png)
